5-[(3,4-Difluorophenyl)methyl]-1,2,4-oxadiazol-3-amine is a heterocyclic compound featuring an oxadiazole ring with a difluorophenyl substituent. This compound is significant in medicinal chemistry due to its potential biological activities and applications in drug discovery. It falls under the category of oxadiazole derivatives, which are known for their diverse pharmacological properties.
The compound is cataloged in various chemical databases, including PubChem, where it is identified by its unique structural and chemical identifiers. The synthesis and characterization of 5-[(3,4-difluorophenyl)methyl]-1,2,4-oxadiazol-3-amine have been reported in scientific literature, highlighting its relevance in research and industry.
5-[(3,4-Difluorophenyl)methyl]-1,2,4-oxadiazol-3-amine belongs to the class of 1,2,4-oxadiazoles, which are characterized by their five-membered ring structure containing two nitrogen atoms and three carbon atoms. This specific derivative is classified as an amine due to the presence of an amino group attached to the oxadiazole ring.
The synthesis of 5-[(3,4-difluorophenyl)methyl]-1,2,4-oxadiazol-3-amine typically involves cyclization reactions of appropriate precursors. One common method includes the reaction of 3,4-difluorobenzylamine with cyanogen bromide to form an intermediate that subsequently cyclizes with hydrazine hydrate or other suitable reagents to yield the desired oxadiazole compound.
The synthetic route generally requires specific conditions such as temperature control and solvent choice to optimize yield and purity. Industrial production may utilize continuous flow reactors to enhance efficiency and reduce waste. Catalysts and solvents are selected based on their ability to facilitate the reaction while minimizing environmental impact.
The molecular structure of 5-[(3,4-difluorophenyl)methyl]-1,2,4-oxadiazol-3-amine can be represented by its InChI key: BPAKKPGGEYDIJW-UHFFFAOYSA-N. The structure features a five-membered oxadiazole ring (C2N2O) linked to a difluorophenyl group through a methylene bridge.
Key structural data includes:
5-[(3,4-difluorophenyl)methyl]-1,2,4-oxadiazol-3-amine can undergo various reactions:
Common reagents for these reactions include:
The mechanism of action for 5-[(3,4-difluorophenyl)methyl]-1,2,4-oxadiazol-3-amine involves its interaction with biological targets at the molecular level. The oxadiazole ring may participate in hydrogen bonding and π-stacking interactions with enzymes or receptors.
Research indicates that compounds containing oxadiazoles exhibit various biological activities including antimicrobial and anticancer properties. The specific mechanism often depends on the target enzyme or receptor involved.
The compound typically exhibits:
Key chemical properties include:
5-[(3,4-difluorophenyl)methyl]-1,2,4-oxadiazol-3-amine has several applications:
The 1,2,4-oxadiazole heterocycle, first synthesized in 1884 by Tiemann and Krüger as "furo[ab]diazoles," remained largely unexplored until the mid-20th century when its therapeutic potential emerged. Initial pharmacological interest arose in the 1940s, culminating in the 1960s with Oxolamine's introduction as the first commercial 1,2,4-oxadiazole-containing drug for cough suppression. This breakthrough validated the scaffold's biological relevance and spurred further development [1] [2].
The 21st century witnessed accelerated exploitation of this heterocycle, with multiple 1,2,4-oxadiazole-based drugs achieving clinical approval. Prenoxdiazine (cough suppressant), Butalamine (vasodilator), Fasiplon (anxiolytic), Pleconaril (antiviral), Ataluren (Duchenne muscular dystrophy), and Proxazole (gastrointestinal disorders) exemplify the scaffold's therapeutic versatility [2]. Concurrently, natural 1,2,4-oxadiazoles were discovered, notably Phidianidines A and B (2011), cytotoxic indole alkaloids isolated from the marine mollusk Phidiana militaris. These compounds exhibited potent activity against tumor cell lines (C6, HeLa, CaCo-2) and affinity for central nervous system targets (μ-opioid receptor, dopamine transporter), highlighting the scaffold's potential in oncology and neurology [1] [2]. Quisqualic acid, isolated from Quisqualis indica seeds, further demonstrated the heterocycle's natural occurrence and neuropharmacological significance as a metabotropic glutamate receptor agonist [2].
Table 1: Historical Milestones in 1,2,4-Oxadiazole Therapeutics
Year | Development | Significance |
---|---|---|
1884 | Synthesis by Tiemann and Krüger | First chemical identification ("azoxime" or "furo[ab]diazole") |
1940s | Initiation of biological activity studies | Emergence of pharmacological interest |
1960s | Introduction of Oxolamine | First commercial drug (antitussive) |
2000s | Approval of Pleconaril, Ataluren | Expansion into antiviral and genetic disorder therapeutics |
2011 | Discovery of Phidianidines A & B | Validation of natural occurrence and cytotoxic/neuroactive potential |
Research output, as measured by annual medicinal chemistry publications, doubled between 1997–2017, reflecting intense focus on this heterocycle for diverse indications including antiparasitic, anticancer, and central nervous system disorders [1].
The 1,2,4-oxadiazole ring serves as a strategic bioisostere for carbonyl-containing functionalities, primarily esters and amides, addressing critical instability issues inherent to these groups under physiological conditions. This bioisosteric replacement conserves spatial geometry while enhancing metabolic stability, enabling improved target engagement and pharmacokinetics. The heterocycle's nitrogen and oxygen atoms act as hydrogen bond acceptors, facilitating interactions with biological targets like enzymes and receptors, while its aromatic character contributes to thermal stability and rigidity [2] [8].
Notably, the 1,2,4-oxadiazole scaffold demonstrates superior hydrolytic resistance compared to esters and amides. This property is exploited in protease inhibitors where traditional amide bonds are susceptible to enzymatic cleavage. For instance, in the development of cruzain inhibitors for Chagas disease, 1,2,4-oxadiazole-containing compounds exhibited enhanced metabolic stability without compromising target affinity [1]. The trifluoromethyl-1,2,4-oxadiazole (TFMO) moiety exemplifies advanced bioisosteric applications. In class IIa histone deacetylase (HDAC) inhibitors like compound 12, the TFMO group engages the catalytic zinc ion without chelation, eliminating hydrogen bond donors present in hydroxamic acid-based inhibitors (e.g., Vorinostat). This modification significantly improves blood-brain barrier penetration and reduces glucuronidation, yielding superior pharmacokinetic profiles for central nervous system targets [5].
Table 2: Bioisosteric Advantages of 1,2,4-Oxadiazole in Drug Design
Property | Ester/Amide | 1,2,4-Oxadiazole | Therapeutic Impact |
---|---|---|---|
Hydrolytic Stability | Low (enzyme-sensitive) | High (resists enzymatic cleavage) | Extended half-life; reduced dosing frequency |
Hydrogen Bonding Capacity | Donor/Acceptor (amide NH) | Acceptor only | Improved membrane permeability; reduced polarity |
Metabolic Susceptibility | High (glucuronidation, hydrolysis) | Low (resists phase II metabolism) | Enhanced oral bioavailability |
Spatial Geometry | Planar | Planar | Maintains target binding complementarity |
The heterocycle's versatility extends to molecular hybridization strategies. In colorectal cancer therapeutics, 1,2,4-oxadiazole-sulfonamide conjugates (e.g., OX12, IC₅₀ = 11.1 µM against HCT-116 cells) leverage the scaffold to link pharmacophores targeting carbonic anhydrase IX (CAIX) and proliferation pathways. Similarly, 1,2,4-oxadiazole/quinazolin-4-one hybrids demonstrate synergistic inhibition of epidermal growth factor receptor and BRAF kinases, overcoming resistance mechanisms in melanoma and colorectal cancers [6] [8].
Fluorine incorporation, particularly at the 3,4-position of phenyl rings, systematically enhances the drug-like properties of 1,2,4-oxadiazole derivatives. The difluorophenylmethyl group in 5-[(3,4-Difluorophenyl)methyl]-1,2,4-oxadiazol-3-amine exemplifies this strategy, leveraging fluorine's unique electronic and steric properties to optimize pharmacokinetics. The combined effects include:
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2